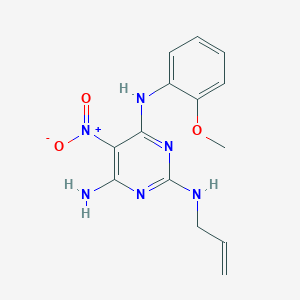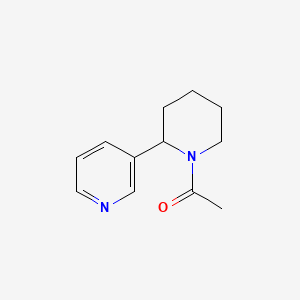
N-Acetyl-Anabasine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-Anabasine is a derivative of anabasine, an alkaloid found in certain plants, particularly in the Nicotiana species Anabasine is structurally similar to nicotine and has been studied for its various biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-Anabasine typically involves the acetylation of anabasine. One common method is to react anabasine with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反应分析
Types of Reactions
N-Acetyl-Anabasine undergoes various chemical reactions, including:
Oxidation: The oxidation of this compound can be achieved using oxidizing agents such as tert-butyl hydroperoxide (TBHP) or m-chloroperbenzoic acid (MCPBA).
Reduction: Reduction reactions of this compound are less common but can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitutions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: TBHP, MCPBA, MoCl5
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: N-oxide derivatives of this compound
Reduction: Reduced forms of this compound
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
作用机制
The mechanism of action of N-Acetyl-Anabasine involves its interaction with various molecular targets. It is known to interact with nicotinic acetylcholine receptors, similar to nicotine, which can lead to various biological effects. The exact pathways and molecular targets involved in its action are still under investigation, but it is believed to modulate neurotransmitter release and signal transduction pathways .
相似化合物的比较
Similar Compounds
Anabasine: The parent compound of N-Acetyl-Anabasine, known for its biological activities.
Nicotine: Structurally similar to anabasine and this compound, with well-known effects on the nervous system.
Cytisine: Another alkaloid with structural similarities to anabasine and studied for its potential therapeutic applications.
Uniqueness of this compound
This compound is unique due to its acetyl group, which modifies its chemical properties and potential applications. This modification can enhance its biological activity and make it a valuable compound for further research and development.
属性
CAS 编号 |
91557-10-7 |
|---|---|
分子式 |
C12H16N2O |
分子量 |
204.27 g/mol |
IUPAC 名称 |
1-(2-pyridin-3-ylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C12H16N2O/c1-10(15)14-8-3-2-6-12(14)11-5-4-7-13-9-11/h4-5,7,9,12H,2-3,6,8H2,1H3 |
InChI 键 |
DOBAEHHTUBAASS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCCCC1C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14140911.png)


![3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14140918.png)
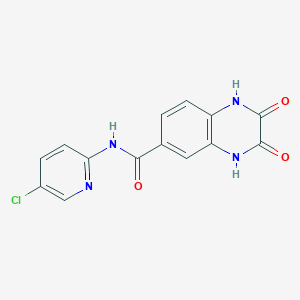
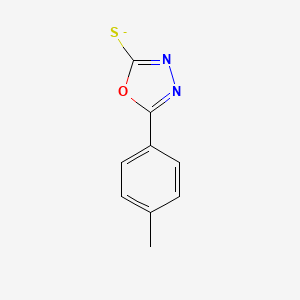
![(1R,2S,6R,7S)-4-(4-methylphenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide](/img/structure/B14140926.png)
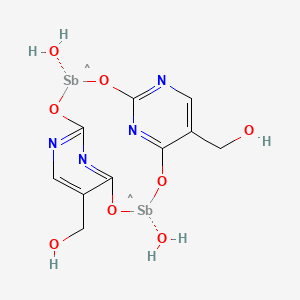
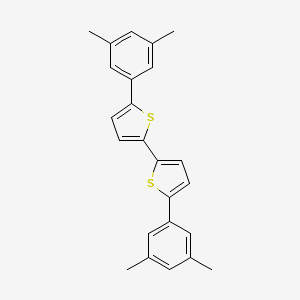
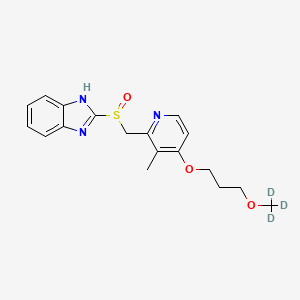
![N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14140957.png)
![N-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14140964.png)
